2-(Chloromethyl)-4-fluorothiophene
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Overview
Description
2-(Chloromethyl)-4-fluorothiophene is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. The presence of both chlorine and fluorine atoms in the 2- and 4- positions, respectively, makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-fluorothiophene typically involves the halogenation of thiophene derivatives. One common method includes the reaction of 2-methylthiophene with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-fluorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiophene derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Scientific Research Applications
2-(Chloromethyl)-4-fluorothiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-fluorothiophene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4-methoxythiophene
- 2-(Chloromethyl)-5-fluorothiophene
- 2-(Bromomethyl)-4-fluorothiophene
Uniqueness
2-(Chloromethyl)-4-fluorothiophene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances the compound’s reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C5H4ClFS |
---|---|
Molecular Weight |
150.60 g/mol |
IUPAC Name |
2-(chloromethyl)-4-fluorothiophene |
InChI |
InChI=1S/C5H4ClFS/c6-2-5-1-4(7)3-8-5/h1,3H,2H2 |
InChI Key |
FZDNULGWMCAXIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1F)CCl |
Origin of Product |
United States |
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